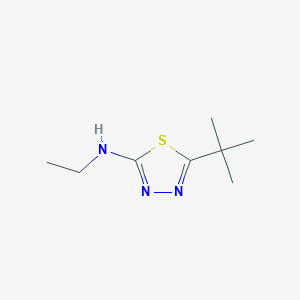

5-叔丁基-N-乙基-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

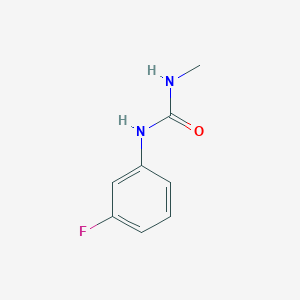

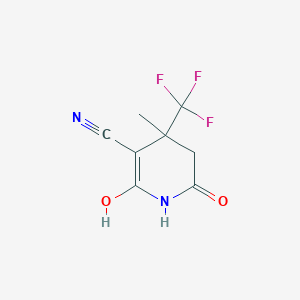

The compound 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiadiazole ring. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including those with thiadiazole structures . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, followed by nucleophilic addition and cleavage of the tert-butanesulfinyl group .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined to crystallize in the monoclinic system with specific cell parameters . Similarly, the structure of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine was found to belong to the triclinic system . These studies provide insights into the three-dimensional arrangement of atoms within the thiadiazole framework and its substituents.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds that stabilize the overall three-dimensional network structure . Additionally, the reactivity of the sulfonyl group in thiadiazole sulfonamides indicates strong interactions with the thiadiazole ring, which can influence the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric bulk, affecting the compound's physical state and reactivity. The bond lengths and angles within the thiadiazole ring, as well as the nature of substituents, play a significant role in determining these properties . The crystallographic data, including cell parameters and space group, provide valuable information about the solid-state properties of these compounds .

Relevant Case Studies

The antitumor activity of thiadiazole derivatives has been a subject of interest in medicinal chemistry. Compounds such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine have shown promising antitumor activity against the Hela cell line, with IC50 values indicating their potential as therapeutic agents . Similarly, the antitumor activity of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine has been evaluated, demonstrating significant inhibitory effects on cancer cell lines . These case studies highlight the importance of thiadiazole derivatives in the development of new anticancer drugs.

科学研究应用

1. Synthesis of N-heterocyclic amines

- Summary of the application: 1,3,4-thiadiazole derivatives are used in the synthesis of N-heterocyclic amines, which are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

- Methods of application: An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported. This involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Results or outcomes: The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .

2. Antimicrobial agents

- Summary of the application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .

- Methods of application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

- Results or outcomes: The newly synthesized compounds were fully characterized and tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

3. Corrosion Inhibitor

- Summary of the application: 2-Amino-5-tert-butyl-1,3,4-thiadiazole has been used as a corrosion inhibitor for brass in sea water samples .

- Methods of application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes: The specific results or outcomes were not detailed in the source .

4. Anti-Epileptic Agents

- Summary of the application: 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity .

- Methods of application: Various derivatives of 1,3,4-thiadiazole scaffold have been compiled as anticonvulsant agents .

- Results or outcomes: The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

5. Synthesis of Nanoparticles

- Summary of the application: Tert-butylamine is suitable for use in the synthesis of titanium dioxide nanoparticles (TiO2 NPs) and samarium oxide (Sm2O3) nanospheres and nanorods .

- Methods of application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes: The specific results or outcomes were not detailed in the source .

6. Preparation of Other Derivatives

- Summary of the application: 2-Amino-5-tert-butyl-1,3,4-thiadiazole may be employed for the preparation of other derivatives .

- Methods of application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes: The specific results or outcomes were not detailed in the source .

4. Antidiabetic Agents

- Summary of the application: 1,3,4-thiadiazole moiety has various biological activities including antidiabetic .

- Methods of application: Various modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as antidiabetic agents .

- Results or outcomes: The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

5. Synthesis of Methyl β-ketophosphonate

- Summary of the application: Tert-butylamine is suitable for use in the synthesis of methyl β-ketophosphonate .

- Methods of application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes: The specific results or outcomes were not detailed in the source .

6. Preparation of Other Derivatives

- Summary of the application: 2-Amino-5-tert-butyl-1,3,4-thiadiazole may be employed for the preparation of other derivatives .

- Methods of application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes: The specific results or outcomes were not detailed in the source .

属性

IUPAC Name |

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOAOGLGXNTWEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

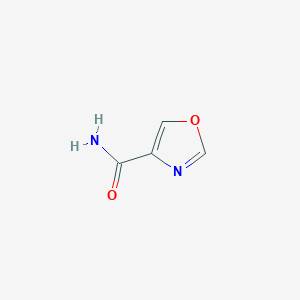

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

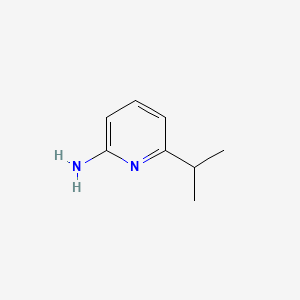

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)